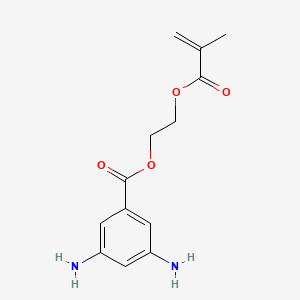

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate

Descripción general

Descripción

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate is an organic compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol . It is primarily used in research settings and is known for its applications in various scientific fields.

Métodos De Preparación

The synthesis of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate typically involves the esterification of 3,5-diaminobenzoic acid with 2-(methacryloyloxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or chromatography .

Análisis De Reacciones Químicas

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the methacryloyloxy group can be replaced by other nucleophiles.

Aplicaciones Científicas De Investigación

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate is a chemical compound with the molecular formula and a molecular weight of approximately 264.28 g/mol . It consists of a methacryloyloxy group attached to an ethyl chain and a 3,5-diaminobenzoate moiety, giving it dual functionality for use in both chemical and biological contexts. The compound is primarily involved in radical polymerization due to the presence of the methacryloyloxy group and can undergo reactions typical of methacrylates.

Biomedical Applications and Biological Activities

This compound exhibits biological activities that make it suitable for use in biomedical applications. It may possess antibacterial or antifungal activities and its structure promotes cell adhesion. Interaction studies have focused on its behavior in biological systems and its compatibility with other materials.

Related Compounds

Several compounds share structural similarities with this compound:

- Methacrylic Acid Contains a methacrylic group, is a simpler structure and primarily used as a monomer.

- Ethyl Methacrylate Is an ethyl ester of methacrylic acid and commonly used in polymer production.

- 3-Aminobenzoic Acid Contains an amino group but lacks the methacrylate functionality.

Hazard Statements

Hazard statements associated with this compound include :

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

Precautionary statements include :

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

- P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- P405: Store locked up.

Mecanismo De Acción

The mechanism of action of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate involves its ability to undergo polymerization and form cross-linked networks. This property is utilized in the development of various materials with specific mechanical and chemical properties. The molecular targets and pathways involved are primarily related to its interaction with other monomers and the formation of polymeric structures .

Comparación Con Compuestos Similares

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate can be compared with other similar compounds such as:

2-(Methacryloyloxy)ethyl 4-aminobenzoate: This compound has a similar structure but with a single amino group, leading to different reactivity and applications.

2-(Methacryloyloxy)ethyl 3,4-diaminobenzoate: The position of the amino groups affects the polymerization behavior and the properties of the resulting polymers.

2-(Methacryloyloxy)ethyl benzoate: Lacking amino groups, this compound has different chemical properties and applications

This compound stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and applications.

Actividad Biológica

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate is a compound with significant potential in biomedical applications due to its unique chemical structure and biological properties. It consists of a methacryloyloxy group, which allows for radical polymerization, and a 3,5-diaminobenzoate moiety, which contributes to its biological activity. This article explores the biological activity of this compound, including its antimicrobial properties, interactions in biological systems, and potential applications in material science.

The molecular formula of this compound is C13H16N2O4, with a molecular weight of approximately 264.28 g/mol. Its structure facilitates various chemical reactions typical of methacrylates, making it suitable for advanced material development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , potentially effective against both bacterial and fungal pathogens. This property is particularly valuable in the development of coatings for medical devices and other applications where infection control is critical.

Interaction Studies

Studies focusing on the interactions of this compound within biological systems have shown promising results. The compound's compatibility with other materials enhances its utility in biomedical applications. For instance, its ability to form stable bonds with biological tissues can improve the performance of biomaterials in clinical settings.

Study on Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.

Polymerization and Biocompatibility

Another research effort investigated the polymerization behavior of this compound when used as a monomer in hydrogel formation. The resulting hydrogels showed excellent biocompatibility and mechanical properties suitable for tissue engineering applications. The study highlighted the importance of the methacryloyloxy group in facilitating polymerization while maintaining biological functionality .

Data Table: Comparison of Biological Activities

| Property | This compound | Comparison Compound | Notes |

|---|---|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli | Standard Antibiotics | Comparable MIC values |

| Polymerization Behavior | High reactivity due to methacrylate functionality | Other Methacrylates | Unique dual functionality |

| Biocompatibility | Excellent for tissue engineering | Common Polymers | Superior performance in studies |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Antimicrobial Action : The compound disrupts bacterial cell membranes leading to cell lysis.

- Polymerization : The methacryloyloxy group undergoes radical polymerization, forming cross-linked networks that enhance material stability and functionality.

- Biological Interactions : Its amino groups facilitate interactions with biomolecules, promoting adhesion to tissues and enhancing healing processes.

Propiedades

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 3,5-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-8(2)12(16)18-3-4-19-13(17)9-5-10(14)7-11(15)6-9/h5-7H,1,3-4,14-15H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRAULNYWZRKMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367964 | |

| Record name | 2-(METHACRYLOYLOXY)ETHYL 3,5-DIAMINOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76067-81-7 | |

| Record name | 2-(METHACRYLOYLOXY)ETHYL 3,5-DIAMINOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.